molecular formula C5H3NO5 B096346 1,2-Oxazole-3,4-dicarboxylic acid CAS No. 15440-76-3

1,2-Oxazole-3,4-dicarboxylic acid

Cat. No. B096346
CAS RN: 15440-76-3
M. Wt: 157.08 g/mol
InChI Key: VHTCWHUBWLWXSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,2-Oxazole-3,4-dicarboxylic acid (ODCA) is a heterocyclic compound that has gained significant attention in the scientific community due to its diverse range of applications. ODCA is a versatile molecule that can be synthesized in various ways and has been studied for its potential use in the fields of medicine, materials science, and catalysis.

Scientific Research Applications

1,2-Oxazole-3,4-dicarboxylic acid has been studied extensively for its potential applications in the fields of medicine, materials science, and catalysis. In medicine, 1,2-Oxazole-3,4-dicarboxylic acid has been shown to have anti-inflammatory and anti-tumor properties. It has also been studied for its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders.
In materials science, 1,2-Oxazole-3,4-dicarboxylic acid has been used as a building block for the synthesis of novel polymers and materials. It has also been studied for its potential use in the development of new electronic and optical materials.
In catalysis, 1,2-Oxazole-3,4-dicarboxylic acid has been used as a catalyst for various reactions, including the oxidation of alcohols and the synthesis of cyclic carbonates.

Mechanism Of Action

The mechanism of action of 1,2-Oxazole-3,4-dicarboxylic acid is not fully understood, but it is thought to involve the inhibition of certain enzymes and signaling pathways in the body. 1,2-Oxazole-3,4-dicarboxylic acid has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory prostaglandins. It has also been shown to inhibit the activity of certain kinases, which are involved in cell signaling pathways.
Biochemical and Physiological Effects:
1,2-Oxazole-3,4-dicarboxylic acid has been shown to have anti-inflammatory and anti-tumor properties in vitro and in vivo. It has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases. In addition, 1,2-Oxazole-3,4-dicarboxylic acid has been shown to have antioxidant properties and to protect against oxidative stress.

Advantages And Limitations For Lab Experiments

1,2-Oxazole-3,4-dicarboxylic acid is a versatile molecule that can be synthesized in various ways and has a wide range of applications. It is relatively easy to synthesize and purify, making it a useful compound for laboratory experiments. However, 1,2-Oxazole-3,4-dicarboxylic acid is not very soluble in water, which can make it difficult to use in certain experiments. In addition, 1,2-Oxazole-3,4-dicarboxylic acid can be expensive to synthesize, which can limit its use in some experiments.

Future Directions

There are many potential future directions for research on 1,2-Oxazole-3,4-dicarboxylic acid. In medicine, 1,2-Oxazole-3,4-dicarboxylic acid could be further studied for its potential use in the treatment of neurodegenerative diseases and other conditions. In materials science, 1,2-Oxazole-3,4-dicarboxylic acid could be used as a building block for the synthesis of new materials with novel properties. In catalysis, 1,2-Oxazole-3,4-dicarboxylic acid could be further studied for its potential use as a catalyst for various reactions. Overall, 1,2-Oxazole-3,4-dicarboxylic acid is a promising molecule with many potential applications, and further research is needed to fully understand its properties and potential.

Synthesis Methods

1,2-Oxazole-3,4-dicarboxylic acid can be synthesized through several methods, including the reaction of 1,2-oxazole with maleic anhydride and the oxidation of 1,2-oxazole-3-carboxylic acid. The most common method of synthesis involves the reaction of 1,2-oxazole with maleic anhydride in the presence of a catalyst such as sulfuric acid. This method yields 1,2-Oxazole-3,4-dicarboxylic acid with a high purity and yield.

properties

CAS RN

15440-76-3

Product Name

1,2-Oxazole-3,4-dicarboxylic acid

Molecular Formula

C5H3NO5

Molecular Weight

157.08 g/mol

IUPAC Name

1,2-oxazole-3,4-dicarboxylic acid

InChI

InChI=1S/C5H3NO5/c7-4(8)2-1-11-6-3(2)5(9)10/h1H,(H,7,8)(H,9,10)

InChI Key

VHTCWHUBWLWXSW-UHFFFAOYSA-N

SMILES

C1=C(C(=NO1)C(=O)O)C(=O)O

Canonical SMILES

C1=C(C(=NO1)C(=O)O)C(=O)O

synonyms

3,4-Isoxazoledicarboxylicacid(8CI,9CI)

Origin of Product

United States

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